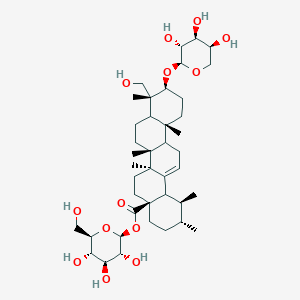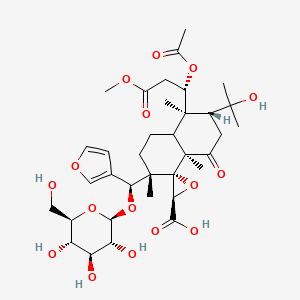
Methyl nomilinate 17-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl nomilinate 17-glucoside is an organic compound belonging to the class of terpene glycosides. These compounds are prenol lipids containing a carbohydrate moiety glycosidically bound to a terpene backbone . It is a useful compound in life sciences research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The preparation of methyl nomilinate 17-glucoside involves synthetic routes that typically include glycosylation reactions it is known that the compound can be derived from natural sources such as citrus .
Chemical Reactions Analysis
Methyl nomilinate 17-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl nomilinate 17-glucoside has several scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and terpene glycosides.
Biology: It has been studied for its potential cytotoxic effects on human colon cancer cells (SW480) in vitro.
Medicine: The compound’s ability to modulate cell cycle regulators makes it a candidate for cancer research.
Mechanism of Action
The mechanism of action of methyl nomilinate 17-glucoside involves its interaction with molecular targets and pathways related to cell cycle regulation. It can induce cytotoxicity in cancer cells by modulating cell cycle regulators, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Methyl nomilinate 17-glucoside is unique among terpene glycosides due to its specific glycosidic linkage and terpene backbone. Similar compounds include other terpene glycosides that share structural similarities but may differ in their biological activities and applications . Some examples of similar compounds are:
- Nomilin
- Limonoid glycosides
- Other terpene glycosides derived from citrus
Properties
Molecular Formula |
C35H50O16 |
|---|---|
Molecular Weight |
726.8 g/mol |
IUPAC Name |
(2'R,3S,4R,4aR,7R,8R)-8-[(1S)-1-acetyloxy-3-methoxy-3-oxopropyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid |
InChI |
InChI=1S/C35H50O16/c1-16(37)48-22(13-23(39)46-7)33(5)19-8-10-32(4,35(28(51-35)29(43)44)34(19,6)21(38)12-20(33)31(2,3)45)27(17-9-11-47-15-17)50-30-26(42)25(41)24(40)18(14-36)49-30/h9,11,15,18-20,22,24-28,30,36,40-42,45H,8,10,12-14H2,1-7H3,(H,43,44)/t18-,19?,20+,22+,24-,25+,26-,27+,28+,30+,32+,33-,34+,35-/m1/s1 |
InChI Key |
UWQVYSUHQUNHFN-DVHHZIEQSA-N |
Isomeric SMILES |
CC(=O)O[C@@H](CC(=O)OC)[C@]1([C@@H](CC(=O)[C@@]2(C1CC[C@@]([C@]23[C@@H](O3)C(=O)O)(C)[C@H](C4=COC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C(C)(C)O)C |
Canonical SMILES |
CC(=O)OC(CC(=O)OC)C1(C2CCC(C3(C2(C(=O)CC1C(C)(C)O)C)C(O3)C(=O)O)(C)C(C4=COC=C4)OC5C(C(C(C(O5)CO)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide](/img/structure/B14079055.png)
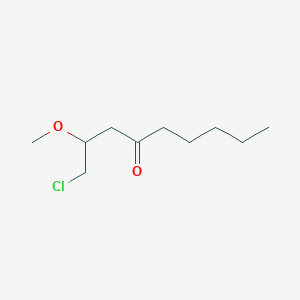
![2,16-Dihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-11,15-dione](/img/structure/B14079065.png)
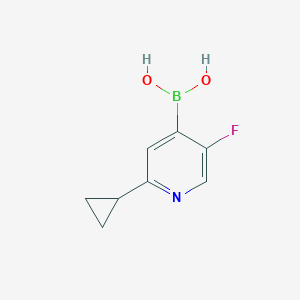

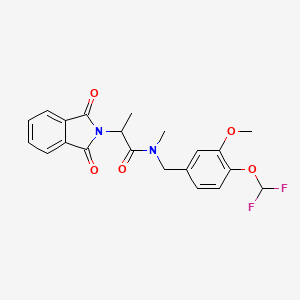
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079088.png)



![4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol](/img/structure/B14079119.png)
![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)

